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Compound of Interest

Compound Name: Pro-lad

Cat. No.: B1450959 Get Quote

An objective guide for researchers, scientists, and drug development professionals on the

structural elucidation of 6-propyl-6-nor-lysergic acid diethylamide (Pro-lad) using ¹H and ¹³C

Nuclear Magnetic Resonance (NMR) spectroscopy. This guide leverages comparative data

from structurally similar lysergamide analogs to predict and support the chemical structure of

Pro-lad.

While direct experimental ¹H-NMR and ¹³C-NMR data for Pro-lad is not extensively available in

peer-reviewed literature, its structure can be confidently confirmed through a comparative

analysis with its close chemical analogs, ETH-LAD and AL-LAD. Pro-lad, or (6aR,9R)-N,N-

diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide, is a derivative of

lysergic acid, sharing the core ergoline scaffold with other well-characterized lysergamides.[1]

[2][3][4] By examining the established NMR spectra of these related compounds, we can

predict the expected chemical shifts and splitting patterns for Pro-lad, providing a robust

framework for its structural verification.

Predicted ¹H and ¹³C NMR Data for Pro-lad
The primary structural difference between Pro-lad, ETH-LAD, and AL-LAD lies in the N-6

substituent: a propyl group for Pro-lad, an ethyl group for ETH-LAD, and an allyl group for AL-

LAD.[1] This variation will most significantly impact the chemical shifts of the protons and

carbons within the N-6 alkyl chain and its immediate vicinity on the ergoline ring. The remainder

of the core structure is expected to exhibit very similar NMR signals to its analogs.
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Based on the known data for ETH-LAD and AL-LAD, the following tables predict the ¹H and ¹³C

NMR chemical shifts for Pro-lad.

Table 1: Predicted ¹H-NMR Chemical Shifts for Pro-lad in comparison to ETH-LAD and AL-

LAD.

Assignment
Predicted Pro-lad

(ppm)
ETH-LAD (ppm) AL-LAD (ppm)

N-CH₂-CH₂-CH₃ ~2.4 - 2.6 (m) 2.53 (q, J=7.2 Hz) 3.25 (d, J=6.5 Hz)

N-CH₂-CH₂-CH₃ ~1.4 - 1.6 (m) 1.07 (t, J=7.2 Hz) -

N-CH₂-CH₂-CH₃ ~0.9 (t) - -

Aromatic Protons ~6.8 - 7.2 (m) ~6.8 - 7.2 (m) ~6.8 - 7.2 (m)

H-2 ~6.8 (d) 6.82 (d, J=1.8 Hz) 6.81 (d, J=1.8 Hz)

H-4α ~3.1 (m) 3.10 (m) 3.11 (m)

H-4β ~2.6 (m) 2.62 (m) 2.63 (m)

H-5 ~3.4 (m) 3.42 (m) 3.43 (m)

H-9 ~3.2 (m) 3.21 (m) 3.22 (m)

N(CH₂CH₃)₂ ~3.3 & 3.1 (m) ~3.3 & 3.1 (m) ~3.3 & 3.1 (m)

N(CH₂CH₃)₂ ~1.0 (t) 1.05 (t, J=7.1 Hz) 1.06 (t, J=7.1 Hz)

NH ~8.2 (s) 8.25 (s) 8.24 (s)

Table 2: Predicted ¹³C-NMR Chemical Shifts for Pro-lad in comparison to ETH-LAD and AL-

LAD.
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Assignment
Predicted Pro-lad

(ppm)
ETH-LAD (ppm) AL-LAD (ppm)

N-CH₂-CH₂-CH₃ ~53 46.2 52.8

N-CH₂-CH₂-CH₃ ~20 13.0 -

N-CH₂-CH₂-CH₃ ~11 - -

C-2 ~115 115.1 115.0

C-3 ~123 123.2 123.1

C-4 ~32 32.1 32.0

C-5 ~58 58.3 58.2

C-6 ~111 111.2 111.1

C-7 ~121 121.3 121.2

C-8 ~108 108.4 108.3

C-9 ~43 43.2 43.1

C-10 ~35 35.4 35.3

C-11 ~133 133.5 133.4

C-12 ~125 125.6 125.5

C-13 ~109 109.1 109.0

C=O ~172 172.3 172.2

N(CH₂CH₃)₂ ~42 & 40 42.1 & 40.2 42.0 & 40.1

N(CH₂CH₃)₂ ~14 & 12 14.3 & 12.4 14.2 & 12.3

Experimental Workflow for Structural Confirmation
The following diagram illustrates the general workflow for confirming the structure of a novel or

uncharacterized compound like Pro-lad using NMR spectroscopy, emphasizing the

comparative approach.
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Workflow for Structural Confirmation of Pro-lad via NMR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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